1-{[(5-amino-1H-tetrazol-1-yl)acetyl](benzyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a benzyl group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Acetylation: The tetrazole derivative is then acetylated using acetic anhydride.
Amidation: The acetylated tetrazole is reacted with benzylamine to form the benzylamino derivative.
Coupling with Cyclohexanecarboxylic Acid: Finally, the benzylamino derivative is coupled with 2-methylphenylcyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure could make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications: It may find use in the development of new catalysts or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The tetrazole ring and benzyl group may play key roles in binding to these targets, while the cyclohexanecarboxamide moiety could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide: This compound features a furylmethyl group instead of a benzyl group, which may alter its reactivity and binding properties.
1-(5-amino-1H-tetrazol-1-yl)acetone: A simpler compound with a tetrazole ring and acetone moiety, used in various synthetic applications.
Uniqueness
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its combination of a tetrazole ring, benzyl group, and cyclohexanecarboxamide moiety. This unique structure may confer specific properties such as enhanced stability, reactivity, or binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H29N7O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-benzylamino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H29N7O2/c1-18-10-6-7-13-20(18)26-22(33)24(14-8-3-9-15-24)30(16-19-11-4-2-5-12-19)21(32)17-31-23(25)27-28-29-31/h2,4-7,10-13H,3,8-9,14-17H2,1H3,(H,26,33)(H2,25,27,29) |
InChI Key |
RORSYMCHOIINOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CN4C(=NN=N4)N |
Origin of Product |
United States |
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